3-({3-[(Phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid is a complex organic compound that features a quinoxaline ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method involves the chemoselective Michael reaction of acrylic acid with a parent substrate, such as 3-phenylquinoxaline-2(1H)-thione . The parent thione can be produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more hydrogenated forms of the compound .
Scientific Research Applications
3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby affecting DNA synthesis in cancer cells . This inhibition can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
- N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides
Uniqueness
3-((3-(phenylsulfonamido)quinoxalin-2-yl)amino)benzoic acid is unique due to its specific quinoxaline ring system and the presence of a phenylsulfonamido group. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H16N4O4S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C21H16N4O4S/c26-21(27)14-7-6-8-15(13-14)22-19-20(24-18-12-5-4-11-17(18)23-19)25-30(28,29)16-9-2-1-3-10-16/h1-13H,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
XNEWJTWDFDVKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)O |
solubility |
>63.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.